molecular formula C31H40O2 B15088555 Menaquinone-4-13C6

Menaquinone-4-13C6

Cat. No.: B15088555
M. Wt: 450.6 g/mol
InChI Key: DKHGMERMDICWDU-REGRVCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menaquinone-4-13C6, also known as Vitamin K2 (MK-4)-13C6, is a stable isotope-labeled form of Menaquinone-4. This compound is a type of Vitamin K, which is essential for various biological functions, including blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for research purposes, particularly in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone-4-13C6 involves the incorporation of carbon-13 isotopes into the Menaquinone-4 structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled isoprenoid units, which are then coupled with a naphthoquinone ring to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce Menaquinone-4, which is then purified and labeled with carbon-13 isotopes. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Menaquinone-4-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Menaquinone-4-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving Vitamin K.

    Biology: Helps in studying the role of Vitamin K in cellular processes and its interaction with other biomolecules.

    Medicine: Used in research related to blood coagulation disorders, bone health, and cardiovascular diseases.

    Industry: Employed in the development of dietary supplements and pharmaceuticals

Mechanism of Action

Menaquinone-4-13C6 exerts its effects through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-binding properties of these proteins, which are crucial for blood coagulation and bone metabolism .

Comparison with Similar Compounds

Similar Compounds

    Menaquinone-7 (Vitamin K2 (MK-7)): Another form of Vitamin K2 with a longer isoprenoid side chain.

    Phylloquinone (Vitamin K1): A form of Vitamin K found in plants, with a different side chain structure.

    Menadione (Vitamin K3): A synthetic form of Vitamin K without a side chain.

Uniqueness

Menaquinone-4-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. Unlike other forms of Vitamin K, the carbon-13 labeling allows for precise tracking and quantification in metabolic studies, providing deeper insights into the biochemical pathways and mechanisms involving Vitamin K .

Properties

Molecular Formula

C31H40O2

Molecular Weight

450.6 g/mol

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1

InChI Key

DKHGMERMDICWDU-REGRVCIBSA-N

Isomeric SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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